![molecular formula C25H40N2 B14853066 15,19-Diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene](/img/structure/B14853066.png)
15,19-Diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Papuamine is a pentacyclic alkaloid derived from marine sponges, particularly from the genus Haliclona . It has a molecular formula of C25H40N2 and a molecular weight of 368.61 g/mol . Papuamine is known for its unique chemical structure and significant biological activities, including antifungal, antibacterial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The total synthesis of papuamine has been achieved through various methods. One notable approach involves the use of a novel pericyclic imino ene reaction . Starting from enantiomerically pure acid ester, allenyl silane N-benzyl imines are generated in situ from aldehydes. These imines undergo concerted stereospecific imino ene reactions to afford silyl acetylenes, which are then desilylated to form terminal alkynes . The synthesis also includes a Pd(II)-catalyzed macrocyclization to form the central diazadiene macrocyclic ring .
Industrial Production Methods
Industrial production methods for papuamine are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available information pertains to laboratory-scale synthesis rather than large-scale industrial production.
化学反応の分析
Types of Reactions
Papuamine undergoes various chemical reactions, including:
Oxidation: Papuamine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the papuamine structure.
Substitution: Substitution reactions can introduce new functional groups into the papuamine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Chemistry: Papuamine is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: It has shown significant cytotoxicity against various cancer cell lines, including breast cancer and non-small cell lung cancer
Medicine: Papuamine has potential as an anticancer agent due to its ability to induce apoptosis and autophagy in cancer cells
Industry: While industrial applications are limited, papuamine’s unique structure and biological activities make it a valuable compound for pharmaceutical research and development.
作用機序
Papuamine exerts its effects primarily through mitochondrial dysfunction. It depletes intracellular ATP by causing mitochondrial membrane potential loss and increasing mitochondrial superoxide generation . This leads to apoptosis and autophagy in cancer cells. The compound also activates c-Jun N-terminal kinase (JNK), which plays a role in its cytotoxic effects .
類似化合物との比較
Papuamine is often compared with other marine alkaloids such as haliclonadiamine and kuanoniamines . These compounds share similar structures and biological activities but differ in their specific mechanisms of action and potency. For example, haliclonadiamine also induces apoptosis in cancer cells but through different pathways . Papuamine’s unique pentacyclic structure and potent anticancer properties distinguish it from these similar compounds.
特性
IUPAC Name |
15,19-diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2/c1-3-10-20-18(8-1)16-24-22(20)12-5-6-13-23-21-11-4-2-9-19(21)17-25(23)27-15-7-14-26-24/h5-6,12-13,18-27H,1-4,7-11,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTFUNZCYRUILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC3C2C=CC=CC4C5CCCCC5CC4NCCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14852985.png)
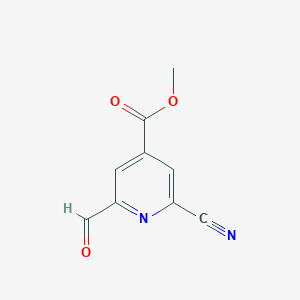
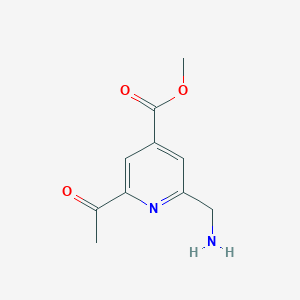
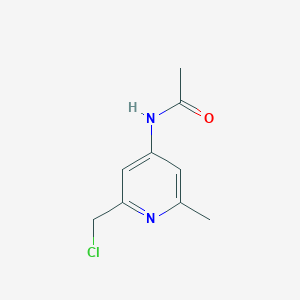
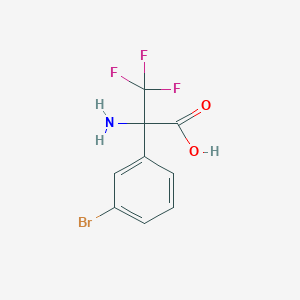
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14853001.png)
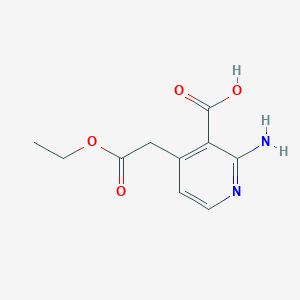
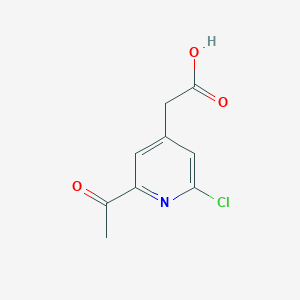
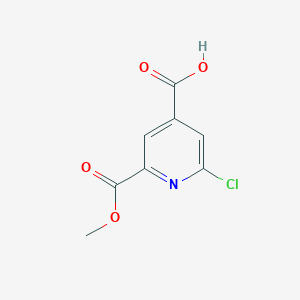
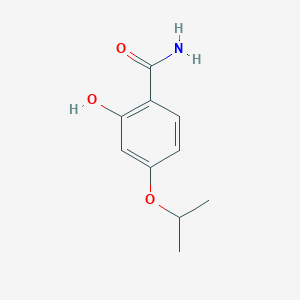
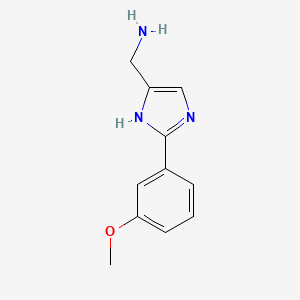
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-tert-butylphenyl)acrylamide](/img/structure/B14853046.png)
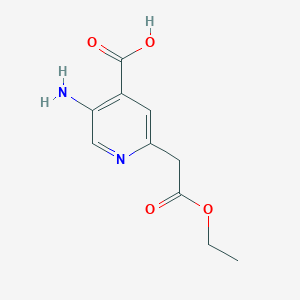
![1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone](/img/structure/B14853061.png)
